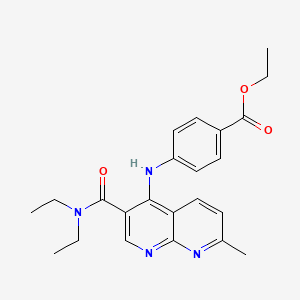

Ethyl 4-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzocaine is an ester of p-aminobenzoic acid and is used as a local anesthetic . It is a hydrophilic polymer and is majorly used as a photo-initiator with strong estrogenic activity .

Synthesis Analysis

The synthesis of benzocaine has been accomplished by several groups over the years . Two different approaches can be used: starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis

The molecular formula of Benzocaine is C9H11NO2 . The 3D structure of Benzocaine can be viewed using Java or Javascript .Chemical Reactions Analysis

Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis

Benzocaine is a solid at room temperature . It has a low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml) .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

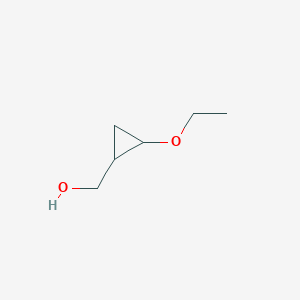

The synthesis and study of compounds derived from ethyl-4-amino benzoate, including Schiff base compounds, have shown significant promise in the field of optical materials. Specifically, ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB) were synthesized and exhibited nonlinear refractive indices and optical limiting properties, making them potential candidates for optical limiter applications. These properties were determined using continuous wave (CW) low-power laser beam techniques, highlighting their potential in optical and material science research (Abdullmajed et al., 2021).

Hydrogen Bonding and Supramolecular Structures

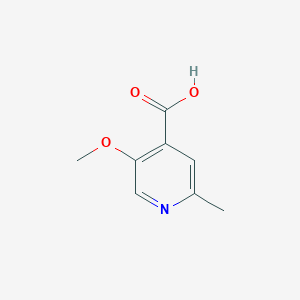

In another domain of scientific research, the study of hydrogen-bonded supramolecular structures involving ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds has been carried out. These studies reveal the intricate details of molecular interactions and the formation of complex structures in dimensions ranging from one to three, demonstrating the significant role of hydrogen bonding in the design and synthesis of supramolecular architectures. This research offers insights into the construction of advanced materials with potential applications in nanotechnology, drug delivery, and molecular electronics (Portilla et al., 2007).

Antimicrobial Activity and Chemical Synthesis

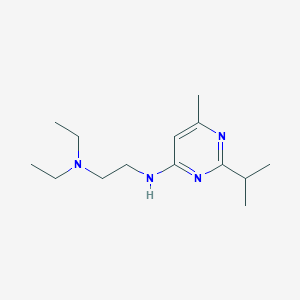

Moreover, the synthesis of novel 1,8-naphthyridine derivatives, including those related to ethyl 4-amino benzoate, has been pursued with the aim of discovering new antimicrobial agents. These efforts have led to the creation of compounds with significant potential as antimicrobials, highlighting the importance of synthetic chemistry in the development of new therapeutic agents. This area of research not only contributes to the chemical synthesis of novel compounds but also addresses the ongoing need for new antimicrobials in the fight against resistant bacterial and fungal infections (Karabasanagouda & Adhikari, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzocaine has widespread applications in the pharmaceutical industry . It has been used as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom . Further modification of benzocaine has led to the development of highly biologically active compounds such as leteprinim, a hypoxanthine derivative that enhances neuron survival in the brain .

Propiedades

IUPAC Name |

ethyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-5-27(6-2)22(28)19-14-24-21-18(13-8-15(4)25-21)20(19)26-17-11-9-16(10-12-17)23(29)30-7-3/h8-14H,5-7H2,1-4H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRZAKYBEKAJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OCC)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)

![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)